

The Discovery and Development of Tebufloquin: A Technical Overview

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Compound of Interest

Compound Name: *Tebufloquin*

Cat. No.: *B3424904*

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Abstract

Tebufloquin is a quinoline-based fungicide developed by Meiji Seika Pharma, notable for its efficacy against a range of plant pathogenic fungi, particularly rice blast caused by *Magnaporthe oryzae*. First discovered in 2000 and later registered in Japan in 2013, **Tebufloquin** represents a significant advancement in the management of fungal diseases in agriculture. Its mode of action involves the inhibition of the mitochondrial electron transport chain, disrupting cellular energy production in target pathogens. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, synthesis, and biological activity of **Tebufloquin**, intended for researchers and professionals in the field of drug and pesticide development.

Introduction and Discovery

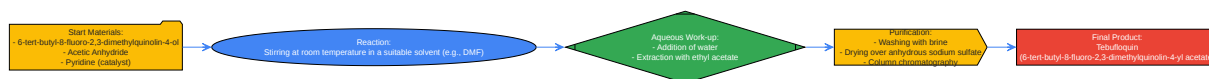
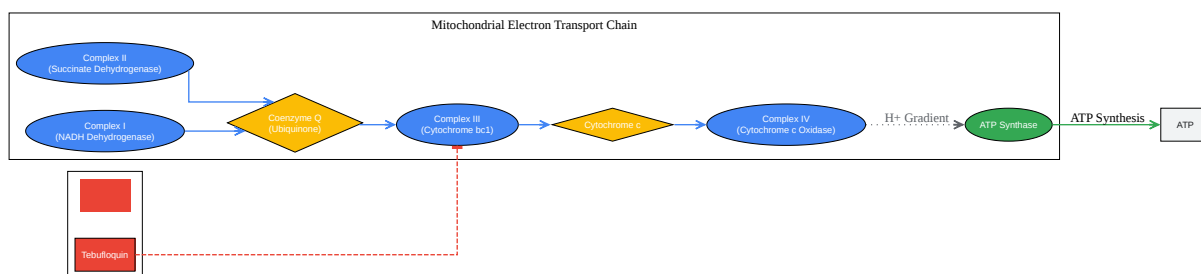
Tebufloquin, with the chemical name (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate, emerged from research programs focused on the development of novel fungicides with unique modes of action to combat the growing issue of resistance to existing treatments.[1] Developed by Meiji Seika Pharma, the compound was first discovered in 2000.[1] It was subsequently launched in Japan under the trade name Try® as a flowable formulation.[2]

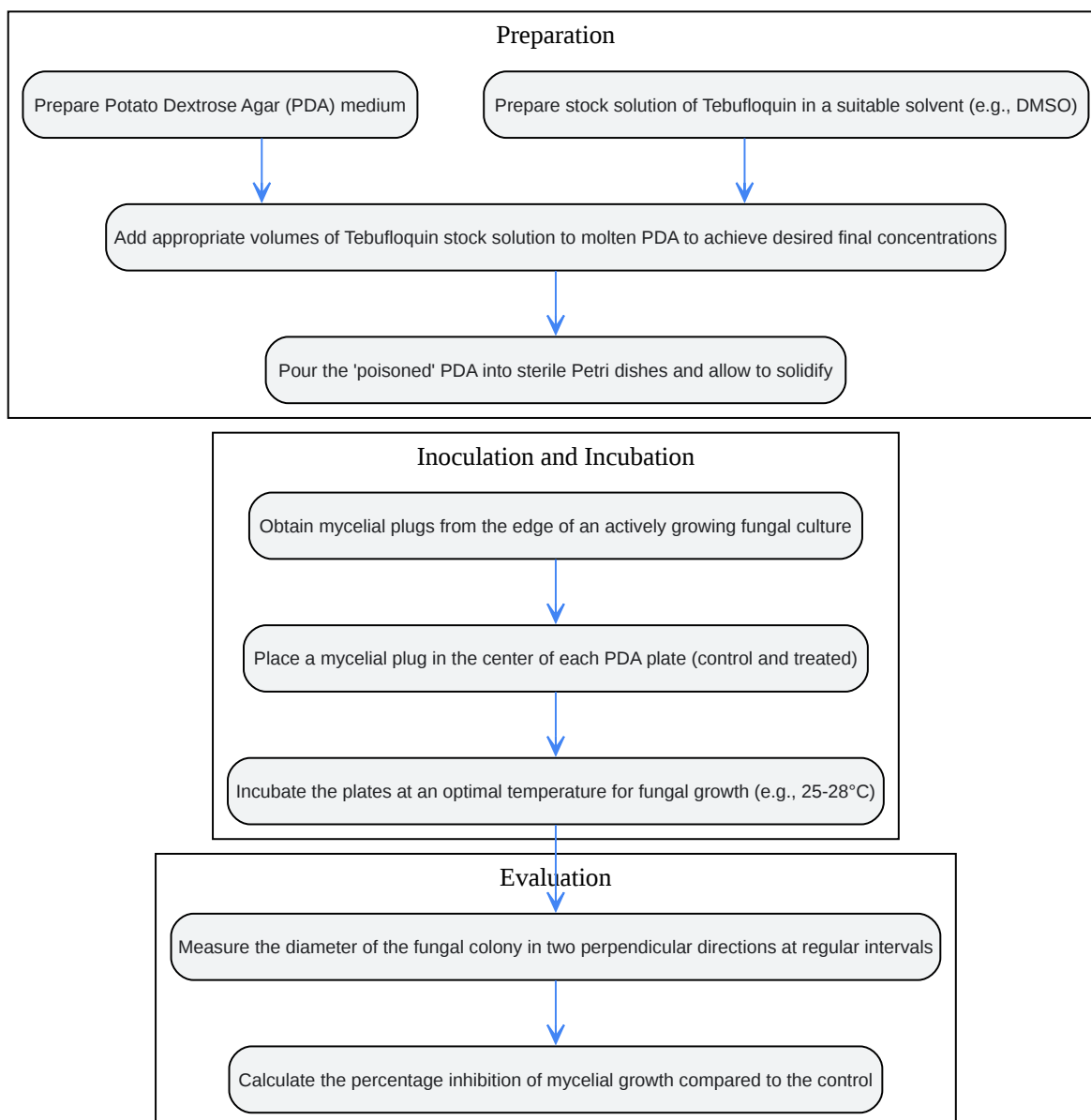
While specific details regarding the initial lead discovery and optimization process that led to **Tebufloquin** are not extensively published, the quinoline scaffold itself has long been

recognized for its broad-spectrum biological activities, serving as a common starting point for the development of various therapeutic and agrochemical agents. **Tebufloquin** is now utilized as a lead compound in the development of new-generation fungicides.

Mechanism of Action: Targeting Fungal Respiration

Tebufloquin's fungicidal activity stems from its ability to inhibit mitochondrial respiration, a critical process for ATP synthesis and cellular energy supply. It is classified by the Fungicide Resistance Action Committee (FRAC) under the code U16, indicating an unknown mode of action, although it is known to be a respiratory inhibitor.^[1] Evidence suggests that **Tebufloquin**, like other quinoline fungicides, targets the mitochondrial electron transport chain (ETC). While the precise binding site within the ETC has not been definitively elucidated in publicly available literature, related quinoline-type insecticides have been shown to inhibit Complex III (ubiquinol-cytochrome c oxidoreductase). This suggests a likely mechanism for **Tebufloquin** involves the disruption of electron flow at or near Complex III, leading to a collapse of the mitochondrial membrane potential and cessation of ATP production.





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References

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